4-(9H-Carbazol-3-ylamino)phenol

Description

The exact mass of the compound Phenol, 4-(9H-carbazol-3-ylamino)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75903. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(9H-carbazol-3-ylamino)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O/c21-14-8-5-12(6-9-14)19-13-7-10-18-16(11-13)15-3-1-2-4-17(15)20-18/h1-11,19-21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRAHSCTRLRZNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)NC4=CC=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058947 |

Source

|

| Record name | Phenol, 4-(9H-carbazol-3-ylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-72-6 |

Source

|

| Record name | 4-(9H-Carbazol-3-ylamino)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(9H-carbazol-3-ylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hidrotin Blue R | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(9H-carbazol-3-ylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(9H-carbazol-3-ylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(9H-carbazol-3-ylamino)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-(9H-Carbazol-3-ylamino)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of the novel compound 4-(9H-Carbazol-3-ylamino)phenol. This molecule incorporates the pharmacologically significant carbazole and aminophenol scaffolds, suggesting potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of a proposed synthetic route via Buchwald-Hartwig amination, along with detailed experimental protocols and a summary of expected characterization data. The information is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of new carbazole derivatives.

Introduction

Carbazole and its derivatives have attracted significant attention in the scientific community due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Similarly, aminophenol moieties are present in numerous pharmaceutically active compounds. The combination of these two privileged structures in this compound presents an intriguing target for discovery research. This guide outlines a robust synthetic strategy and a comprehensive characterization workflow for this compound.

Proposed Synthesis: Buchwald-Hartwig Amination

The synthesis of this compound can be effectively achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[1][2] This reaction is a powerful method for the formation of carbon-nitrogen bonds.[1] The proposed synthetic pathway involves the coupling of 3-bromo-9H-carbazole with 4-aminophenol.

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol

This protocol is a general guideline for the Buchwald-Hartwig amination. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

-

3-Bromo-9H-carbazole

-

4-Aminophenol

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Nitrogen gas (or Argon)

Procedure:

-

To a dry Schlenk flask, add 3-bromo-9H-carbazole (1.0 eq), 4-aminophenol (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring under a nitrogen atmosphere for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and structure. The following table summarizes the expected characterization data based on the analysis of structurally related compounds.

| Technique | Expected Data |

| Appearance | Off-white to light brown solid |

| Melting Point | > 200 °C (Decomposition may be observed at higher temperatures) |

| ¹H NMR | Aromatic protons of the carbazole and phenol rings, N-H and O-H protons. |

| ¹³C NMR | Carbons of the carbazole and phenol rings. |

| FT-IR (cm⁻¹) | N-H and O-H stretching, C-N stretching, aromatic C-H and C=C stretching. |

| Mass Spec (ESI) | [M+H]⁺ and/or [M-H]⁻ corresponding to the molecular weight of C₁₈H₁₄N₂O. |

Characterization Workflow

Caption: A general workflow for the characterization of this compound.

Potential Applications

The structure of this compound suggests several potential areas of application. The carbazole moiety is a well-known hole-transporting material, indicating possible use in organic light-emitting diodes (OLEDs) and other organic electronic devices. Furthermore, the presence of the phenolic hydroxyl and the secondary amine groups provides sites for further functionalization, making it a versatile building block for the synthesis of more complex molecules with potential biological activities. The compound is also described as a versatile dye with applications in biological experiments and other industrial uses.[3]

Safety Precautions

Standard laboratory safety procedures should be followed when handling all chemicals. The synthesis should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The toxicity of this compound has not been established, and it should be handled with care.

Conclusion

This technical guide provides a comprehensive overview of the proposed synthesis and characterization of this compound. The outlined Buchwald-Hartwig amination protocol offers a reliable method for the preparation of this novel compound. The detailed characterization workflow will ensure the confirmation of its structure and purity. The potential applications of this molecule in materials science and medicinal chemistry warrant further investigation.

References

The Inner Workings of a Versatile Scaffold: A Technical Guide to the Photophysical and Electrochemical Properties of Carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Carbazole and its derivatives have emerged as a cornerstone in the development of advanced functional materials, with applications spanning from cutting-edge organic electronics to innovative therapeutic agents. Their rigid, planar structure, coupled with a rich electron density, endows them with a unique and highly tunable set of photophysical and electrochemical properties. This technical guide provides an in-depth exploration of these characteristics, offering a comprehensive resource for researchers and professionals working in materials science and drug development.

Core Photophysical Properties: Harnessing Light

The interaction of carbazole derivatives with light is central to their utility in a wide array of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers for photodynamic therapy.[1][2] The key photophysical parameters are summarized below.

Absorption and Emission Characteristics

Carbazole derivatives typically exhibit strong absorption in the ultraviolet (UV) region, with absorption maxima (λ_max_) often appearing between 250 and 400 nm.[3][4][5] The specific absorption wavelengths are highly dependent on the nature and position of substituents on the carbazole core. Functionalization can extend the π-conjugation of the system, leading to a bathochromic (red) shift in the absorption spectrum.

Upon excitation, these molecules relax to the ground state through the emission of light, a process known as fluorescence. The emission spectra are also highly tunable, with emission maxima (λ_em_) ranging from the violet to the red region of the visible spectrum.[6][7] This tunability is crucial for the design of materials with specific colors for OLED displays or fluorescent probes for biological imaging.

Quantum Yield and Fluorescence Lifetime

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ_F_), which is the ratio of photons emitted to photons absorbed. Carbazole derivatives can exhibit high quantum yields, making them bright fluorophores.[3] The fluorescence lifetime (τ), the average time a molecule spends in the excited state before returning to the ground state, is typically in the nanosecond range for these compounds.[3]

Data Summary

The following tables provide a summary of the photophysical properties of a selection of carbazole derivatives, illustrating the impact of different substitution patterns.

Table 1: Photophysical Properties of Selected Carbazole Derivatives

| Compound | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Φ_F_ | τ (ns) | Reference |

| 9-Mesityl-3,6-bis(4-(trifluoromethyl)phenyl)-9H-carbazole | Toluene | 365 | 389 | 0.15 | 6.2 | [3] |

| 9-Mesityl-3,6-bis(4-methoxyphenyl)-9H-carbazole | Toluene | 369 | 392 | 0.28 | 6.8 | [3] |

| 3,6-Diphenyl-9-hexyl-9H-carbazole | Dichloromethane | 353 | 437 | 0.89 | 3.91 | [8] |

| 3,6-Di(4-nitrophenyl)-9-hexyl-9H-carbazole | Dichloromethane | 430 | 585 | - | - | [8] |

| 9-Butyl-3,6-bis-(phenylethynyl)-9H-carbazole | THF | 330 | 395 | - | - | [7] |

Electrochemical Behavior: The Flow of Electrons

The electrochemical properties of carbazole derivatives are fundamental to their performance in organic electronic devices such as OLEDs and solar cells, where they often function as hole-transporting materials.[9] Cyclic voltammetry is the primary technique used to investigate their redox behavior.

Oxidation and Reduction Potentials

Carbazole derivatives are generally easy to oxidize due to the electron-rich nature of the carbazole nucleus. The oxidation potential is a key parameter that determines the energy of the Highest Occupied Molecular Orbital (HOMO). Substituents on the carbazole ring can significantly influence the oxidation potential. Electron-donating groups lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.[10] The reduction potentials, which relate to the Lowest Unoccupied Molecular Orbital (LUMO) energy, are also tunable through chemical modification.

Electrochemical Stability

The reversibility of the redox processes is crucial for the long-term stability of organic electronic devices. Many carbazole derivatives exhibit reversible or quasi-reversible oxidation waves in their cyclic voltammograms, indicating good electrochemical stability.[10] However, derivatives without substitution at the 3 and 6 positions can undergo dimerization or other side reactions upon oxidation, leading to irreversible electrochemical behavior.[3]

Data Summary

The following table summarizes the electrochemical data for a selection of carbazole derivatives.

Table 2: Electrochemical Properties of Selected Carbazole Derivatives

| Compound | E_ox_ (V vs. Fc/Fc+) | E_red_ (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Reference |

| 9-Phenylcarbazole | 1.33 | - | -5.9 | - | [11] |

| 9-Mesityl-3,6-bis(4-(trifluoromethyl)phenyl)-9H-carbazole | 1.42 | -2.53 | -6.22 | -2.27 | [3] |

| 9-Mesityl-3,6-bis(4-methoxyphenyl)-9H-carbazole | 0.84 | -2.75 | -5.64 | -2.05 | [3] |

| 3,6-Dibromo-9-(p-tolyl)-9H-carbazole | 1.15 | - | - | - | [10] |

| Bibenzo[rst]pentaphene derivative | 1.03, 1.66 | -1.76, -2.28 | - | - | [12] |

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining reliable and comparable data. This section outlines the fundamental protocols for characterizing the photophysical and electrochemical properties of carbazole derivatives.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorption coefficient of a carbazole derivative.

Procedure:

-

Solution Preparation: Prepare a stock solution of the carbazole derivative in a suitable spectroscopic grade solvent (e.g., dichloromethane, THF, toluene) with a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Subtract the baseline spectrum from the sample spectrum. The wavelength of maximum absorbance (λ_max_) is identified from the corrected spectrum. The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_max_, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Fluorescence Spectroscopy

Objective: To determine the emission spectrum and fluorescence quantum yield of a carbazole derivative.

Procedure:

-

Solution Preparation: Prepare a dilute solution of the carbazole derivative in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Excitation and Emission Scans: Place the cuvette in the spectrofluorometer. Set the excitation wavelength (typically at or near the λ_max_ from the UV-Vis spectrum) and scan the emission wavelengths to obtain the emission spectrum. The wavelength of maximum emission (λ_em_) is determined from this spectrum.

-

Quantum Yield Determination (Relative Method):

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard solution under identical experimental conditions.

-

The quantum yield of the sample (Φ_F,sample_) is calculated using the following equation: Φ_F,sample_ = Φ_F,std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (n_sample_² / n_std_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of a carbazole derivative.

Procedure:

-

Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, deoxygenated electrochemical solvent (e.g., dichloromethane, acetonitrile).

-

Analyte Solution Preparation: Dissolve the carbazole derivative in the electrolyte solution at a concentration of approximately 1 mM.

-

Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).

-

Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. Scan the potential of the working electrode and record the resulting current.

-

Data Analysis: The oxidation and reduction peak potentials are determined from the cyclic voltammogram. The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials, respectively, using empirical relationships and referencing to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[13]

Visualizing Mechanisms and Workflows

Understanding the structure-property relationships and the mechanisms of action of carbazole derivatives is crucial for their rational design. The following diagrams, generated using the DOT language, visualize key concepts.

Experimental Workflow for Characterization of Carbazole-Based Organic Semiconductors

Simplified Signaling Pathway for Carbazole Derivatives as STAT3 Inhibitors

Mechanism of Action in Photodynamic Therapy (PDT)

Conclusion

The photophysical and electrochemical properties of carbazole derivatives are rich and tunable, making them exceptionally versatile building blocks for a wide range of scientific and technological applications. A thorough understanding of these core properties, facilitated by standardized experimental protocols and a clear visualization of their mechanisms of action, is essential for the continued development of next-generation organic materials and therapeutics. This guide serves as a foundational resource to aid researchers in this endeavor, providing both the data and the methodologies necessary to unlock the full potential of the carbazole scaffold.

References

- 1. Novel carbazole inhibits phospho-STAT3 through induction of protein-tyrosine phosphatase PTPN6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Unusual photophysical properties of substituted carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. iieta.org [iieta.org]

- 10. Functionalised carbazole as a cathode for high voltage non-aqueous organic redox flow batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pure.mpg.de [pure.mpg.de]

- 13. researchgate.net [researchgate.net]

Spectroscopic Analysis of Novel Carbazole-Based Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize novel carbazole-based compounds. Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds, widely investigated for their promising applications in medicinal chemistry and materials science due to their unique electronic, photophysical, and biological properties.[1][2][3][4] This guide details the experimental protocols for key spectroscopic methods, presents quantitative data in a structured format, and illustrates experimental workflows and relationships through diagrams.

Introduction to Carbazole-Based Compounds

Carbazole derivatives are characterized by a rigid, π-conjugated structure that imparts desirable electronic and charge-transport properties.[3] This makes them valuable building blocks for the development of fluorescent probes, organic light-emitting diodes (OLEDs), and potential therapeutic agents.[1][5][6] The functionalization of the carbazole core allows for the fine-tuning of their photophysical and electrochemical characteristics, making spectroscopic analysis crucial for understanding their structure-property relationships.[1]

Key Spectroscopic Characterization Techniques

A multi-faceted spectroscopic approach is essential for the thorough characterization of novel carbazole-based compounds. The following sections detail the experimental protocols for the most commonly employed techniques.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption spectra of carbazole derivatives typically exhibit characteristic bands corresponding to π-π* transitions of the conjugated system.[7][8]

Experimental Protocol:

-

Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.[9]

-

Sample Preparation: Solutions of the carbazole compound are prepared in a suitable solvent (e.g., dichloromethane, ethanol, toluene) at a concentration of approximately 10⁻⁵ M.[3][10] The solvent should be of spectroscopic grade to avoid interference.

-

Measurement: The absorption spectrum is recorded over a wavelength range of 200–800 nm at room temperature.[9] A baseline correction is performed using the pure solvent.

-

Data Analysis: The wavelength of maximum absorption (λ_max_) and the corresponding molar absorptivity (ε) are determined.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the emissive properties of carbazole compounds, many of which are highly fluorescent. This technique provides insights into the excited state dynamics and environmental sensitivity of the molecules.

Experimental Protocol:

-

Instrumentation: A spectrofluorometer is used for fluorescence measurements.[8]

-

Sample Preparation: Solutions are prepared similarly to UV-Vis spectroscopy, often in the same concentration range. It is crucial to use dilute solutions to avoid inner filter effects.

-

Measurement: The sample is excited at its absorption maximum (λ_ex_), and the emission spectrum is recorded over a suitable wavelength range.[8] Both excitation and emission slits are adjusted to optimize the signal-to-noise ratio.

-

Data Analysis: The wavelength of maximum emission (λ_em_), fluorescence quantum yield (Φ_F_), and Stokes shift (the difference between λ_max_ and λ_em_) are determined. Time-resolved fluorescence measurements can also be performed to determine the fluorescence lifetime (τ_F_).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is indispensable for the structural elucidation of novel carbazole derivatives. It provides detailed information about the chemical environment of individual atoms within the molecule.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[6][10]

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6][11] The concentration typically ranges from 5-10 mg/mL.

-

Measurement: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to assign all proton and carbon signals unequivocally.[12]

-

Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds, confirming their identity.

Experimental Protocol:

-

Instrumentation: Various mass spectrometry techniques can be employed, including Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[13]

-

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer. For MALDI, the sample is co-crystallized with a matrix.

-

Measurement: The mass-to-charge ratio (m/z) of the molecular ion is measured.

-

Data Analysis: The experimental mass is compared with the calculated mass to confirm the elemental composition.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to investigate the redox properties of carbazole compounds, which is particularly important for their application in electronic devices.[13][14] It provides information about the HOMO and LUMO energy levels.

Experimental Protocol:

-

Instrumentation: A potentiostat with a three-electrode setup is used.[13][14]

-

Electrode System: A glassy carbon or ITO-coated glass electrode serves as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.[13][14]

-

Electrolyte Solution: The measurement is carried out in a solution of the compound (e.g., 1.0 mM) in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate - TBAP).[13] The solution is typically deoxygenated by purging with nitrogen.[14]

-

Measurement: The potential is swept linearly between defined limits, and the resulting current is measured.

-

Data Analysis: The oxidation and reduction potentials are determined from the voltammogram, which can be used to estimate the HOMO and LUMO energy levels.

Quantitative Data Summary

The following tables summarize key spectroscopic and electrochemical data for a selection of novel carbazole-based compounds reported in the literature.

Table 1: Photophysical Properties of Selected Carbazole Derivatives

| Compound | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F_) | Ref. |

| Cz | CH₂Cl₂ | 292, 334 | 338, 354 | 354 | 0.37 | [5] |

| HPB-2Car | Dichloromethane | 285, 330 | - | - | - | [10] |

| D3 | Various | - | - | - | - | [15] |

| D4 | Various | - | - | - | - | [15] |

| Compound 1 | THF | 260, 310, 330 | 395 | - | - | [7] |

| Compound 2 | THF | 260, 310 | - | - | - | [7] |

Table 2: Electrochemical Properties of Selected Carbazole Derivatives

| Compound | E_HOMO_ (eV) | E_LUMO_ (eV) | Band Gap (eV) | Ref. |

| D3 | 2.06 (vs. NHE) | -1.39 (vs. NHE) | 3.45 | [15] |

| D4 | 1.73 (vs. NHE) | -1.33 (vs. NHE) | 3.06 | [15] |

(Note: The reference electrodes and calculation methods for HOMO/LUMO levels can vary between studies, requiring careful comparison.)

Visualization of Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key experimental workflows and logical relationships in the spectroscopic analysis of carbazole compounds.

Caption: General experimental workflow for the synthesis and characterization of novel carbazole-based compounds.

Caption: Logical relationship between spectroscopic techniques, derived properties, and potential applications.

Conclusion

The spectroscopic analysis of novel carbazole-based compounds is a critical step in understanding their fundamental properties and assessing their potential for various applications. This guide has provided a detailed overview of the key experimental protocols and data interpretation involved in this process. By systematically applying these techniques, researchers can effectively characterize new carbazole derivatives and accelerate their development in fields ranging from medicine to materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. scholarena.com [scholarena.com]

- 4. researchgate.net [researchgate.net]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore [frontiersin.org]

- 8. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies val ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01611H [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iieta.org [iieta.org]

- 15. Synthesis, photophysical and electrochemical properties of two novel carbazole-based dye molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 4-(9H-Carbazol-3-ylamino)phenol (CAS No. 86-72-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(9H-Carbazol-3-ylamino)phenol, a versatile carbazole derivative. The document details its chemical and physical properties, outlines a probable synthesis methodology, and explores its current and potential applications, with a focus on its role in biological research.

Core Compound Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 86-72-6 |

| Molecular Formula | C₁₈H₁₄N₂O |

| Molecular Weight | 274.32 g/mol |

| Appearance | Powder |

| Storage Conditions | -20°C for up to 3 years (powder); -80°C for up to 1 year (in solvent)[1] |

Synthesis Methodology

Proposed Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines and aryl halides, offering a versatile and widely used method for the synthesis of C-N bonds.

Reaction Scheme:

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Detailed Methodology:

-

Reactant Preparation: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-bromocarbazole (1 equivalent), 4-aminophenol (1.1 equivalents), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, ~2-5 mol%), and a suitable phosphine ligand like XPhos (~4-10 mol%).

-

Solvent and Base Addition: Add a dry, degassed solvent such as toluene. Subsequently, add a strong base, for instance, sodium tert-butoxide (NaOtBu, ~1.2-1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture with stirring at a temperature ranging from 80°C to 110°C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Biological and Other Applications

This compound is recognized as a versatile dye with a range of applications.

Biological Research

In biological laboratories, this compound is utilized for various analytical purposes[1]:

-

Cell Structure Analysis: It serves as a stain for observing and analyzing cellular components.

-

Biomolecule Tracking: Its fluorescent properties may allow for the tracking of specific biomolecules within cells or tissues.

-

Functional Cell Assays: It can be employed in assays to assess cellular functions.

-

Cell Differentiation and Detection: The dye can aid in distinguishing between different cell types and in the detection of specific biomolecules.

-

Histopathology: It finds use in the examination of tissue samples for pathological studies.

-

Microorganism Monitoring: The compound can be used to monitor and visualize microorganisms.

Other Industrial Applications

Beyond its role in biomedical research, this compound is also used in[1]:

-

Textile Industry: As a dye for textiles.

-

Functional Textile Processing: In the manufacturing of textiles with specific properties.

-

Food Industry: As a food pigment.

-

Renewable Energy: In the development of dye-sensitized solar cells.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information in the scientific literature detailing the direct involvement of this compound in any particular signaling pathway or its precise mechanism of action in biological systems.

However, the broader class of carbazole derivatives has been the subject of extensive research, revealing a wide range of biological activities, including antimicrobial, antitumor, and neuroprotective effects. For instance, a related carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, has been shown to exert an antitumor function by reactivating the p53 signaling pathway in human melanoma cells[2]. This suggests that other carbazole derivatives, including this compound, may also possess interesting biological activities that warrant further investigation.

The potential mechanism of action for carbazole derivatives can be multifaceted. One proposed mechanism for their antibacterial activity is the disruption of bacterial membrane permeability by inhibiting certain enzymatic processes[3].

A logical workflow for investigating the biological activity of this compound is outlined below.

Caption: A typical workflow for the investigation of the biological activity of a novel compound.

Future research is necessary to elucidate the specific biological targets and mechanisms of action of this compound. Given the diverse bioactivities of the carbazole scaffold, this compound represents a promising candidate for further drug discovery and development efforts.

References

An In-depth Technical Guide on the Molecular Structure of 4-(9H-Carbazol-3-ylamino)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, proposed synthesis, and potential biological significance of 4-(9H-Carbazol-3-ylamino)phenol. Due to the limited availability of direct experimental data for this specific compound, this guide combines information from public chemical databases with established synthetic methodologies and spectroscopic data from closely related analogues to provide a comprehensive profile.

Molecular Structure and Chemical Properties

This compound is a heterocyclic aromatic compound featuring a carbazole moiety linked to a phenol group via a secondary amine bridge. The carbazole unit is a well-known pharmacophore present in numerous biologically active natural products and synthetic molecules.[1] The phenolic hydroxyl group and the secondary amine provide sites for hydrogen bonding, which can influence its physicochemical properties and biological interactions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₄N₂O | PubChem |

| Molecular Weight | 274.32 g/mol | PubChem |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)NC4=CC=C(C=C4)O | PubChem |

| InChI Key | STRAHSCTRLRZNU-UHFFFAOYSA-N | PubChem |

| Predicted XlogP | 4.9 | PubChem |

| Predicted Hydrogen Bond Donors | 3 | PubChem |

| Predicted Hydrogen Bond Acceptors | 2 | PubChem |

Proposed Synthesis: Experimental Protocol

A robust and widely applicable method for the synthesis of N-aryl amines is the Buchwald-Hartwig amination.[2][3][4] This palladium-catalyzed cross-coupling reaction is proposed for the synthesis of this compound from 3-bromocarbazole and 4-aminophenol.

Reaction Scheme:

Starting Materials: 3-Bromocarbazole and 4-Aminophenol Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) Base: A non-nucleophilic base (e.g., Sodium tert-butoxide or Cesium carbonate) Solvent: An anhydrous aprotic solvent (e.g., Toluene or Dioxane)

Detailed Protocol:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromocarbazole (1.0 eq), 4-aminophenol (1.2 eq), palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

-

Add a non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 2.0 eq).

-

Add anhydrous toluene as the solvent.

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture at 100-110 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted key signals in the NMR and IR spectra of this compound based on the analysis of its structural motifs and data from analogous compounds.[5][6][7]

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.2 | s | 1H | Carbazole N-H |

| ~9.2 | s | 1H | Phenolic O-H |

| ~8.2 | s | 1H | Amino N-H |

| ~8.1 | d | 1H | Aromatic C-H (Carbazole) |

| ~7.0 - 7.8 | m | 8H | Aromatic C-H (Carbazole & Phenol) |

| ~6.7 | d | 2H | Aromatic C-H (Phenol, ortho to OH) |

| ~6.9 | d | 2H | Aromatic C-H (Phenol, ortho to NH) |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-OH (Phenol) |

| ~140 | Quaternary C (Carbazole) |

| ~135 | C-NH (Carbazole) |

| ~132 | C-NH (Phenol) |

| ~110 - 130 | Aromatic C-H |

| ~115 | C-H (Phenol, ortho to OH) |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3500 | N-H stretch (Carbazole) |

| 3300 - 3400 | O-H stretch (Phenol) |

| 3200 - 3300 | N-H stretch (secondary amine) |

| 3000 - 3100 | Aromatic C-H stretch |

| 1600 - 1620 | Aromatic C=C stretch |

| 1500 - 1520 | N-H bend |

| 1200 - 1300 | C-N stretch |

| 1150 - 1250 | C-O stretch (Phenol) |

Table 5: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z | Source |

| [M+H]⁺ | 275.1179 | PubChem |

| [M+Na]⁺ | 297.0998 | PubChem |

| [M-H]⁻ | 273.1033 | PubChem |

Visualizations

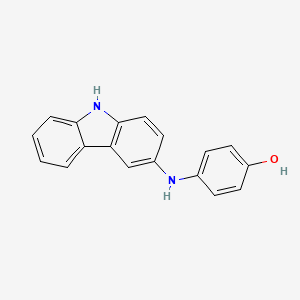

The following diagrams illustrate the molecular structure and a proposed experimental workflow for the synthesis and characterization of this compound.

Caption: Molecular structure of this compound.

Caption: Proposed experimental workflow for synthesis and characterization.

Potential Biological Activities and Signaling Pathways

-

Anticancer Activity: Many carbazole derivatives have been investigated for their potential as anticancer agents. For instance, some carbazole compounds have been shown to induce apoptosis in cancer cells. One study on a related carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde, demonstrated its ability to reactivate the p53 signaling pathway in human melanoma cells, leading to apoptosis and senescence. Given the structural similarities, it is plausible that this compound could be investigated for similar effects on p53 or other cancer-related pathways.

-

Antimicrobial Activity: The carbazole nucleus is a common feature in compounds with antibacterial and antifungal properties. The planar, aromatic nature of the carbazole ring system allows for intercalation with DNA or interaction with microbial enzymes, leading to the inhibition of microbial growth.

-

Neuroprotective Effects: Certain N-substituted carbazole derivatives have shown neuroprotective activities, potentially through antioxidant mechanisms. The phenolic moiety in this compound could contribute to its antioxidant potential by scavenging free radicals.

Future Directions:

The lack of extensive research on this compound presents an opportunity for further investigation. Future studies should focus on:

-

The development and optimization of a synthetic route to obtain the compound in high purity and yield.

-

Thorough experimental characterization using modern spectroscopic techniques to confirm its structure.

-

Screening for a wide range of biological activities, with a particular focus on its potential as an anticancer, antimicrobial, or neuroprotective agent.

-

If promising activity is found, further studies to elucidate its mechanism of action and identify the specific signaling pathways involved would be warranted.

This technical guide provides a foundational understanding of this compound, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. echemcom.com [echemcom.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmainfo.in [pharmainfo.in]

- 10. ijrpc.com [ijrpc.com]

- 11. researchgate.net [researchgate.net]

The Solubility and Stability of Carbazole Derivatives in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of carbazole derivatives in organic solvents, critical parameters for the handling, formulation, and application of these compounds in research and drug development. Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds, recognized for their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] A thorough understanding of their physicochemical properties is paramount for advancing their therapeutic potential.

Factors Influencing the Solubility of Carbazole Derivatives

The solubility of carbazole derivatives is governed by the interplay of their molecular structure and the properties of the solvent. The core carbazole structure, being a large, rigid, and aromatic system, is inherently hydrophobic and thus tends to be more soluble in non-polar organic solvents.[2] However, the introduction of various functional groups can significantly alter this behavior.

Key Factors:

-

Polarity: The fundamental principle of "like dissolves like" is central to understanding the solubility of carbazole derivatives. The non-polar carbazole nucleus favors solubility in non-polar solvents like toluene and benzene.[2] Conversely, the incorporation of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, can enhance solubility in more polar organic solvents like alcohols and DMSO.[2]

-

Substituent Effects: The nature and position of substituents on the carbazole ring play a crucial role. For instance, the addition of an octyl group to the carbazole nucleus has been shown to increase its solubility in organic solvents.[3] Alkyl chains and other lipophilic groups can enhance solubility in non-polar solvents, while polar substituents will favor polar solvents.

-

Temperature: For most solid solutes, including carbazole derivatives, solubility in organic solvents increases with a rise in temperature.[2][4] This endothermic dissolution process means that more of the compound can be dissolved at higher temperatures.

-

Hydrogen Bonding: The ability of a carbazole derivative to form hydrogen bonds with the solvent can significantly impact its solubility. The N-H proton of the carbazole ring can act as a hydrogen bond donor, and this interaction with hydrogen bond acceptor solvents, such as N,N-dimethylformamide (DMF), has been shown to enhance solubility.[5][6]

Quantitative Solubility Data

The following tables summarize available quantitative solubility data for select carbazole derivatives in various organic solvents. This data is essential for designing experiments, preparing stock solutions, and developing formulations.

Table 1: Solubility of N-Ethylcarbazole in Alcohols at Various Temperatures

| Temperature (K) | Methanol (mol·L⁻¹) | Ethanol (mol·L⁻¹) | n-Propanol (mol·L⁻¹) | Isopropanol (mol·L⁻¹) | 1-Butanol (mol·L⁻¹) | 1-Pentanol (mol·L⁻¹) | Petroleum Ether (mol·L⁻¹) |

| 279.15 | 0.358 | 0.432 | 0.489 | 0.411 | 0.521 | 0.543 | 0.289 |

| 283.15 | 0.412 | 0.498 | 0.564 | 0.473 | 0.601 | 0.626 | 0.334 |

| 287.15 | 0.473 | 0.573 | 0.649 | 0.543 | 0.691 | 0.720 | 0.384 |

| 291.15 | 0.542 | 0.658 | 0.745 | 0.623 | 0.793 | 0.827 | 0.441 |

| 295.15 | 0.622 | 0.755 | 0.855 | 0.715 | 0.910 | 0.949 | 0.506 |

| 299.15 | 0.714 | 0.866 | 0.981 | 0.820 | 1.044 | 1.089 | 0.581 |

| 303.15 | 0.820 | 0.994 | 1.126 | 0.941 | 1.198 | 1.250 | 0.667 |

| 307.15 | 0.941 | 1.141 | 1.292 | 1.080 | 1.375 | 1.434 | 0.766 |

| 311.15 | 1.080 | 1.309 | 1.483 | 1.239 | 1.578 | 1.646 | 0.879 |

| 315.15 | 1.240 | 1.502 | 1.702 | 1.422 | 1.811 | 1.889 | 1.009 |

| 319.15 | 1.423 | 1.724 | 1.953 | 1.632 | 2.078 | 2.168 | 1.158 |

Data sourced from a study on the solubility of N-Ethylcarbazole.[4]

Table 2: Solubility of Other Carbazole Derivatives

| Carbazole Derivative | Solvent | Solubility |

| 3,6-Dibromocarbazole | DMSO | 55 mg/mL (169.23 mM)[7] |

| N-Ethylcarbazole | Water | Insoluble[8] |

| Carbazole | DMF | High solubility[5] |

| Carbazole | Toluene | High solubility[2] |

| Carbazole | Benzene | High solubility[2] |

| Carbazole | Methanol | Soluble[2] |

| Carbazole | DMSO | Soluble[2] |

Stability of Carbazole Derivatives

The stability of carbazole derivatives is a critical factor for their storage, handling, and therapeutic efficacy. Degradation can lead to a loss of activity and the formation of potentially toxic byproducts. Key aspects of stability to consider are thermal and photostability.

-

Thermal Stability: The rigid, aromatic structure of the carbazole nucleus imparts significant thermal stability to these compounds. However, the presence of certain functional groups can influence their susceptibility to heat-induced degradation.

-

Photostability: Exposure to light, particularly UV radiation, can induce photochemical reactions in carbazole derivatives, leading to degradation. It is generally recommended to store these compounds protected from light.

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a solvent for a sufficient period to reach a saturated solution. The concentration of the dissolved compound in the supernatant is then determined analytically.

Apparatus and Reagents:

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

The carbazole derivative of interest

-

Selected organic solvents (HPLC grade)

Procedure:

-

Add an excess amount of the solid carbazole derivative to a glass vial.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment.

-

Equilibrate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to reach a plateau in concentration.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. Alternatively, centrifuge the sample at high speed and collect the supernatant.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the carbazole derivative in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[9]

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Photostability Testing (ICH Q1B Guideline)

This protocol is based on the International Council for Harmonisation (ICH) guideline Q1B for photostability testing of new drug substances and products.[10][11]

Principle: The intrinsic photostability characteristics of a carbazole derivative are evaluated to demonstrate that light exposure does not result in unacceptable change. This involves forced degradation testing and confirmatory testing.

Apparatus and Reagents:

-

A light source designed to produce an output similar to the D65/ID65 emission standard (e.g., xenon arc lamp, metal halide lamp, or a combination of cool white and near-UV fluorescent lamps).[11]

-

A photostability chamber with controlled temperature and humidity.

-

Chemically inert and transparent containers.

-

Dark control samples.

-

Analytical instrumentation for quantifying the compound and its degradation products (e.g., HPLC).

Procedure:

A. Forced Degradation Testing (for method development and degradation pathway elucidation):

-

Expose the carbazole derivative (as a solid or in solution/suspension in an inert solvent) to intense light conditions.

-

The exposure should be sufficient to produce a noticeable degradation (e.g., 5-20%).

-

Analyze the stressed samples at various time points to identify the degradation products and develop analytical methods capable of separating and quantifying them.

B. Confirmatory Testing (on the drug substance):

-

Place a sufficient amount of the carbazole derivative in a chemically inert and transparent container.

-

Prepare a "dark" control sample by wrapping an identical container in aluminum foil.

-

Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11]

-

Maintain a controlled temperature to minimize the effect of thermal degradation.

-

At the end of the exposure period, analyze the exposed and dark control samples for any changes in physical properties, potency, and purity (degradation products).

-

Compare the results to determine the extent of photodegradation.

Signaling Pathways and Experimental Workflows

Carbazole derivatives have been shown to modulate several key signaling pathways implicated in various diseases, particularly cancer. Understanding these interactions is crucial for drug development.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often persistently activated in many cancers, promoting tumor cell proliferation, survival, and angiogenesis.[12][13] Several carbazole derivatives have been identified as inhibitors of STAT3 signaling.[13][14]

Caption: Inhibition of the JAK/STAT3 signaling pathway by a carbazole derivative.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and metabolism. Its dysregulation is frequently observed in cancer.

References

- 1. Novel carbazole inhibits phospho-STAT3 through induction of protein-tyrosine phosphatase PTPN6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]

- 7. 3,6-Dibromocarbazole | TargetMol [targetmol.com]

- 8. N-Ethylcarbazole [chembk.com]

- 9. benchchem.com [benchchem.com]

- 10. jordilabs.com [jordilabs.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological evaluation of new N-alkylcarbazole derivatives as STAT3 inhibitors: preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carbazole Derivatives as STAT Inhibitors | Encyclopedia MDPI [encyclopedia.pub]

Unveiling the Electronic Landscape: A Technical Guide to HOMO-LUMO Energy Levels of Carbazole-Based Materials

For researchers, scientists, and professionals in drug development, understanding the electronic properties of organic materials is paramount for designing advanced electronic devices and therapeutic agents. Carbazole-based materials, with their unique photophysical and electrochemical characteristics, have emerged as a critical class of compounds in organic electronics. This technical guide provides an in-depth exploration of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of these materials, crucial parameters that govern their charge injection, transport, and overall device performance.

Carbazole and its derivatives are renowned for their excellent hole-transporting properties, high thermal stability, and tunable electronic structure.[1] These attributes make them ideal candidates for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and perovskite solar cells.[1][2] The HOMO and LUMO energy levels dictate the ease with which electrons can be removed from and added to a molecule, respectively. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key factor in determining the material's optical and electronic properties.

Quantitative Analysis of HOMO-LUMO Energy Levels

The electronic properties of carbazole-based materials can be finely tuned by chemical modification. The introduction of electron-donating or electron-withdrawing groups at various positions on the carbazole core can significantly alter the HOMO and LUMO energy levels.[3][4] The following tables summarize the experimentally determined HOMO and LUMO energy levels for a selection of carbazole-based materials, showcasing the impact of structural modifications.

| Material | Substituent(s) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference(s) |

| Carbazole Core & Simple Derivatives | |||||

| Carbazole | - | -5.8 to -6.1 | -2.1 to -2.4 | ~3.7 | [3] |

| N-hexylcarbazole | N-hexyl | -5.67 to -6.02 | - | - | [3] |

| 3,6-diphenyl-N-hexylcarbazole | 3,6-diphenyl | -5.67 | - | - | [3] |

| 3,6-di(p-methoxyphenyl)-N-hexylcarbazole | 3,6-di(p-methoxyphenyl) | - | - | - | [3] |

| 3,6-di(p-cyanophenyl)-N-hexylcarbazole | 3,6-di(p-cyanophenyl) | -6.02 | - | - | [3] |

| Donor-Acceptor Carbazole Derivatives | |||||

| BCzB-PPI | t-butyl on carbazole, phenanthroimidazole acceptor | - | - | - | [5] |

| BCzB-PIM | t-butyl on carbazole, 4,5-diphenylimidazole acceptor | - | - | - | [5] |

| MoCzB-PPI | methoxy on carbazole, phenanthroimidazole acceptor | - | - | - | [5] |

| MoCzB-PIM | methoxy on carbazole, 4,5-diphenylimidazole acceptor | - | - | - | [5] |

| Carbazole-Based Polymers | |||||

| PFlCz (poly(carbazole fluorenone)) | - | - | -3.31 | - | [6] |

| PFlPhCz (poly(phenylcarbazole fluorenone)) | phenyl substituents | - | - | - | [6] |

Experimental Determination of HOMO and LUMO Energy Levels

The accurate determination of HOMO and LUMO energy levels is crucial for designing and optimizing organic electronic devices. Cyclic Voltammetry (CV) and Photoelectron Spectroscopy are the two primary experimental techniques employed for this purpose.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used electrochemical technique to probe the redox properties of molecules and estimate their HOMO and LUMO energy levels.[7][8] The method involves applying a linearly varying potential to a working electrode immersed in a solution containing the analyte and measuring the resulting current.

Detailed Experimental Protocol for Cyclic Voltammetry:

-

Sample Preparation: The carbazole-based material is dissolved in a suitable organic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate or tetrabutylammonium perchlorate) to ensure conductivity.[9] The concentration of the analyte is typically in the millimolar range.

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[8]

-

Measurement: The potential of the working electrode is swept linearly with time towards a positive potential to induce oxidation and then reversed towards a negative potential to induce reduction. The resulting current is recorded as a function of the applied potential, generating a cyclic voltammogram.

-

Data Analysis: The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the cyclic voltammogram.[10] These values are then used to calculate the HOMO and LUMO energy levels using empirical equations, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.[9][10] The following equations are commonly used:

-

HOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8] [10]

-

LUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]

Note: The value of 4.8 eV represents the energy level of the Fc/Fc+ redox couple relative to the vacuum level.

-

Photoelectron Spectroscopy

Ultraviolet Photoelectron Spectroscopy (UPS) and Inverse Photoelectron Spectroscopy (IPES) are powerful surface-sensitive techniques that directly measure the occupied and unoccupied electronic states of a material in the solid state, respectively.[11][12]

Detailed Experimental Protocol for Photoelectron Spectroscopy:

-

Sample Preparation: A thin film of the carbazole-based material is deposited on a conductive substrate (e.g., indium tin oxide - ITO or a metal foil) under ultra-high vacuum (UHV) conditions to ensure a clean and well-defined surface.

-

Ultraviolet Photoelectron Spectroscopy (UPS): The sample is irradiated with a monochromatic beam of ultraviolet photons (typically from a helium discharge lamp, He I at 21.22 eV or He II at 40.8 eV). The kinetic energy of the photoemitted electrons is measured by an electron energy analyzer. The HOMO energy level is determined from the onset of the highest energy peak in the UPS spectrum, which corresponds to the ionization potential.

-

Inverse Photoelectron Spectroscopy (IPES): A beam of low-energy electrons is directed at the sample surface. When an electron enters an unoccupied state, it can decay to a lower energy state, emitting a photon. The energy of the emitted photons is detected. The LUMO energy level is determined from the onset of photon emission at the lowest energy, which corresponds to the electron affinity.[12]

-

Data Analysis: The HOMO level is directly obtained from the UPS spectrum, while the LUMO level is determined from the IPES spectrum. The difference between the HOMO and LUMO levels gives the fundamental energy gap of the material.

Visualizing Key Concepts and Workflows

Graphical representations are invaluable for understanding the complex relationships and processes involved in the study of carbazole-based materials.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 5. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 8. prezi.com [prezi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00652E [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Technical Guide: Fluorescence Properties of 4-(9H-Carbazol-3-ylamino)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds renowned for their robust thermal and chemical stability, as well as their excellent electron-donating and charge-transporting properties.[1] These characteristics make them highly valuable fluorophores in a wide range of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and cellular imaging agents. The introduction of electron-donating groups, such as amino (-NH2) and hydroxyl (-OH) moieties, onto the carbazole scaffold can significantly modulate its photophysical properties, often leading to enhanced fluorescence and sensitivity to the local environment.

This technical guide outlines the predicted fluorescence properties of 4-(9H-Carbazol-3-ylamino)phenol and provides detailed experimental methodologies for its synthesis and comprehensive photophysical characterization.

Synthesis of this compound

A plausible synthetic route for this compound involves the coupling of a carbazole precursor with a substituted phenol. A common method for forming such C-N bonds is the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis

-

Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 3-bromo-9H-carbazole (1.0 eq.), 4-aminophenol (1.2 eq.), a palladium catalyst such as Pd2(dba)3 (0.02 eq.), a suitable phosphine ligand like SPhos (0.04 eq.), and a base such as sodium tert-butoxide (1.4 eq.).

-

Solvent Addition: Add anhydrous toluene to the flask via syringe.

-

Reaction: Stir the mixture at a reflux temperature (typically 80-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Predicted Photophysical Properties

The photophysical properties of carbazole derivatives are highly dependent on the nature and position of substituents. The presence of both an amino group at the 3-position and a hydroxyphenyl group is expected to create a donor-π-acceptor (D-π-A) like system, which typically exhibits strong intramolecular charge transfer (ICT) characteristics.

Quantitative Data Summary (Predicted)

The following table summarizes the expected range of photophysical properties for this compound in a non-polar solvent like dichloromethane, based on data for analogous compounds.[2][3]

| Property | Predicted Value Range |

| Absorption Maximum (λ_abs) | 330 - 360 nm |

| Emission Maximum (λ_em) | 380 - 450 nm |

| Stokes Shift (Δν) | 50 - 90 nm |

| Fluorescence Quantum Yield (Φ_F) | 0.60 - 0.90 |

Solvatochromism

A significant solvatochromic effect is anticipated for this molecule, meaning its absorption and emission spectra are likely to shift with changes in solvent polarity.[4][5] In polar solvents, the excited state is expected to be more stabilized than the ground state, leading to a bathochromic (red) shift in the emission spectrum.

Table of Expected Solvatochromic Shifts for an Analogous Aminocarbazole Derivative: [6]

| Solvent | Polarity (ET(30)) | Absorption Max (nm) | Emission Max (nm) |

| Hexane | 31.0 | ~340 | ~390 |

| Toluene | 33.9 | ~345 | ~405 |

| Dichloromethane | 41.1 | ~350 | ~430 |

| Acetone | 42.2 | ~352 | ~450 |

| Acetonitrile | 46.0 | ~355 | ~470 |

| Dimethyl Sulfoxide (DMSO) | 45.1 | ~358 | ~490 |

Experimental Protocols for Photophysical Characterization

Protocol for Fluorescence Quantum Yield (Φ_F) Measurement

The comparative method using a well-characterized standard is a reliable way to determine the fluorescence quantum yield.[7][8]

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[7]

-

Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and spectrometer settings.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation: Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Protocol for Solvatochromism Study

-

Solvent Selection: Prepare a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, DMSO).

-

Solution Preparation: Prepare a stock solution of the compound and dilute it in each of the selected solvents to a concentration that gives an absorbance of approximately 0.5 at the absorption maximum.

-

Spectroscopic Measurements: For each solution, record the UV-Vis absorption and fluorescence emission spectra.

-

Data Analysis:

-

Determine the absorption (λ_abs) and emission (λ_em) maxima for the compound in each solvent.

-

Plot the Stokes shift (in wavenumbers) against a solvent polarity scale, such as the Reichardt ET(30) scale, to analyze the relationship between solvent polarity and the photophysical properties of the compound.[9][10]

-

Potential Applications

Given the predicted photophysical properties, this compound could be a promising candidate for various applications. Its sensitivity to solvent polarity suggests its potential use as a fluorescent probe for studying local environments, such as in biological membranes or polymer matrices. Furthermore, its strong fluorescence makes it a candidate for use in OLEDs and as a label in cellular imaging.

References

- 1. Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A–π–D–π–A carbazole derivatives with remarkable solvatochromism and mechanoresponsive luminescence turn-on - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NLOphoric 3,6-di(substituted quinoxalin) Carbazoles - Synthesis, Photophysical Properties and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. static.horiba.com [static.horiba.com]

- 9. scispace.com [scispace.com]

- 10. Solvatochromism - Wikipedia [en.wikipedia.org]

Measuring the Quantum Efficiency of Innovation: A Technical Guide to Quantum Yield Determination of Carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives represent a cornerstone in the development of novel therapeutics and advanced materials due to their unique photophysical properties. A critical parameter in the characterization of these compounds is the fluorescence quantum yield (Φ_F), which quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A high quantum yield is often a key indicator of a compound's potential in applications such as bio-imaging, sensing, and photodynamic therapy.

This technical guide provides an in-depth overview of the principles and methodologies for the accurate determination of the fluorescence quantum yield of carbazole derivatives. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to implement these measurements in their own laboratories.

Principles of Fluorescence Quantum Yield Measurement

The fluorescence quantum yield is a measure of the efficiency of photon emission through fluorescence.[2] It is a value ranging from 0 to 1 (or 0% to 100%) and is a crucial parameter for characterizing fluorescent molecules.[1] There are two primary methods for measuring the fluorescence quantum yield: the absolute method and the relative (or comparative) method.[3][4]

The absolute method directly measures the number of emitted and absorbed photons using an integrating sphere to capture all emitted light.[1][5] While instrumentally more complex, it does not rely on a reference standard.[1]